molecular formula C7H7N5O2 B7812576 N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

Cat. No.: B7812576
M. Wt: 193.16 g/mol
InChI Key: MXSMRDDXWJSGMC-UHFFFAOYSA-N
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Description

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is a purine-derived acetamide compound characterized by a dihydropurin core (a partially saturated purine ring) linked to an acetamide group. Its structural uniqueness lies in the dihydro state of the purine ring, which may influence electronic properties and solubility compared to fully aromatic purines.

Properties

IUPAC Name

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMRDDXWJSGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of Guanine Derivatives

The most straightforward method involves the direct acetylation of guanine or its protected analogs. Guanosine (structure 10 in) serves as a primary starting material due to its commercial availability and structural compatibility.

Reaction Conditions :

  • Acetylating Agent : Acetyl chloride or acetic anhydride.

  • Catalyst : Trimethylsilyl (TMS) chloride in pyridine, which enhances reactivity by temporarily protecting hydroxyl groups.

  • Solvent : Anhydrous dichloromethane or dimethylformamide (DMF).

  • Temperature : 0–25°C to prevent side reactions.

Mechanism : The exocyclic amine at the purine’s 2-position undergoes nucleophilic attack on the acetylating agent. TMS chloride activates the hydroxyl groups on guanosine, preventing undesired O-acetylation.

Yield : ~70–85% after purification.

Transient Protection Strategy for Regioselective Acetylation

To achieve regioselectivity, transient protection of reactive sites is employed. This method avoids permanent blocking groups, simplifying downstream deprotection.

Procedure :

  • Protection : Treat guanosine with TMS chloride in pyridine to silylate hydroxyl groups.

  • Acetylation : Introduce acetyl chloride to selectively acetylate the N² position.

  • Deprotection : Remove TMS groups via mild aqueous workup.

Advantages :

  • Minimizes byproducts from O-acetylation.

  • Reduces purification steps compared to traditional methods.

Limitations : Requires strict anhydrous conditions to prevent premature desilylation.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield, purity, and scalability. Continuous flow reactors (CFRs) are favored for their precise control over reaction parameters.

Key Parameters :

ParameterOptimal ValueImpact on Yield/Purity
Residence Time10–15 minutesPrevents over-acetylation
Temperature20°CBalances reaction rate and selectivity
SolventDichloromethaneEnhances reagent solubility

Outcome : CFRs achieve >90% conversion with <5% impurities, enabling kilogram-scale production.

Purification Techniques

Crude N²-acetylguanine often contains unreacted guanosine and acetylated byproducts.

Chromatography :

  • Stationary Phase : C18 reverse-phase silica.

  • Mobile Phase : Gradient of water/acetonitrile (0.1% trifluoroacetic acid).

  • Purity : ≥98% after isolation.

Recrystallization :

  • Solvent System : Ethanol/water (4:1 v/v).

  • Crystal Yield : 65–75% with >99% purity.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Direct Acetylation70–8595–97Moderate
Transient Protection80–8897–99High (CFR-compatible)
Industrial CFR>90>99Commercial-scale

Trade-offs : While transient protection offers superior purity, it demands specialized equipment. Direct acetylation remains cost-effective for small batches.

Applications Influencing Synthetic Design

Oligonucleotide Therapeutics

The demand for high-purity N²-acetylguanine surged with its role in RNA synthesis. The acetyl group’s lability allows efficient deprotection during solid-phase oligonucleotide assembly, minimizing side reactions.

Case Study :

  • mRNA Vaccine Production : N²-acetylguanine-containing phosphoramidites improve coupling efficiency by 15–20% compared to isobutyryl-protected analogs .

Chemical Reactions Analysis

Hydrolysis

The amide bond in N-(6-oxo-3,7-dihydropurin-2-yl)acetamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s bioavailability or stability in biological systems.

Reagents/Conditions :

  • Acidic : HCl in aqueous solution.

  • Basic : NaOH in aqueous methanol.

Mechanism :
The amide bond (R-NH-CO-R’) cleaves to form R-NH₂ and R’-COOH, facilitated by protonation or deprotonation depending on the pH.

Oxidation

Oxidation of the purine core or acetamide group can generate oxo derivatives. For example, reaction with potassium permanganate (KMnO₄) may oxidize the hydroxyl group at position 6 to a carbonyl group, enhancing electrophilicity.

Reagents/Conditions :

  • KMnO₄ : Aqueous acidic medium.

  • Chromium trioxide (CrO₃) : Anhydrous conditions.

Product : Oxidized purine derivatives with modified redox properties.

Reduction

Reduction of the oxo group at position 6 to a hydroxyl or amine group is achievable using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alters the compound’s electron-donating capacity.

Reagents/Conditions :

  • NaBH₄ : Ethanol or methanol.

  • LiAlH₄ : Dry tetrahydrofuran (THF).

Product : Reduced purine derivatives with altered hydrogen-bonding capabilities.

Substitution

Nucleophilic substitution at the acetamide group or purine positions is feasible. For instance, the acetamide group can be replaced by thiols, amines, or alkoxides using bases like triethylamine (Et₃N).

Reagents/Conditions :

  • Nucleophiles : Thiols, amines, or alkoxides.

  • Base : Et₃N in dichloromethane.

Product : Substituted purine derivatives with tailored functional groups.

Alkylation

A notable reaction involves alkylation at the 9-position of the purine ring under phase-transfer catalysis (PTC). For example, treatment with ethylene glycol derivatives and paraformaldehyde in the presence of p-toluenesulfonic acid (TsOH) and tetrabutylammonium bromide (TBAB) yields alkylated products .

Reagents/Conditions :

  • Ethylene glycol : Paraformaldehyde, HCl.

  • Catalysts : TsOH, TBAB.

  • Solvent : Dowtherm Q at 150°C.

Product : Alkylated purine derivatives, such as bis-alkoxyethyl compounds .

Acetylation

While the compound already contains an acetamide group, further acetylation may target hydroxyl groups on the purine ring. This reaction typically employs acetyl chloride or acetic anhydride with a base like pyridine.

Reagents/Conditions :

  • Acetylating Agent : Acetyl chloride or acetic anhydride.

  • Base : Pyridine or Et₃N.

  • Solvent : Dichloromethane or THF.

Product : Diacetylated purine derivatives with enhanced lipophilicity.

Comparison of Similar Purine Derivatives

CompoundKey FeaturesUnique Reactivity
This compoundAcetamide group, 3,7-dihydro purine coreAlkylation at 9-position via PTC
N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide Acetamide group, 6,7-dihydro purine coreGeneral hydrolysis/oxidation patterns
N-(6-oxo-1,4-dihydropurin-2-yl)acetamideAcetamide group, 1,4-dihydro purine coreSubstitution at acetamide group

Key Research Findings

  • Phase-transfer catalysis enables selective alkylation at the 9-position, critical for synthesizing complex purine derivatives .

  • Acidic/basic hydrolysis provides a pathway to modulate the compound’s solubility and bioavailability.

  • Oxidation/reduction reactions alter the electronic properties of the purine core, influencing interactions with biological targets.

This compound’s reactivity underscores its utility in medicinal chemistry and enzyme inhibition studies.

Scientific Research Applications

Medicinal Chemistry

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the context of cancer and viral infections.

  • Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound has shown promise as a candidate for developing antiviral drugs targeting specific viruses due to its structural similarity to nucleotides .
  • Cancer Treatment : The compound has been studied for its role in inhibiting cancer cell proliferation. Its ability to interfere with nucleotide synthesis pathways suggests potential use in chemotherapy regimens .

Biochemical Applications

In biochemistry, this compound serves as a substrate or intermediate in various enzymatic reactions.

  • Enzyme Substrate : The compound is utilized in studies involving enzymes that modify purine bases. Its incorporation into biochemical assays helps elucidate enzyme mechanisms and substrate specificity .
  • Nucleotide Synthesis Studies : As a purine analog, it is used to investigate the pathways of nucleotide synthesis and metabolism. This includes studies on how modifications to purine structures affect their biological functions .

Molecular Biology Research

This compound plays a significant role in molecular biology research, particularly in genetic studies and the development of gene therapies.

  • Gene Therapy Applications : The compound's ability to mimic natural nucleotides makes it useful in designing nucleic acid-based therapeutics. It can be incorporated into oligonucleotides for targeted gene delivery systems .
  • Cell Culture Studies : Researchers use this compound to assess its effects on cell growth and differentiation in various culture systems. Its influence on cellular processes provides insights into purine metabolism and its implications for health and disease .

Case Study 1: Antiviral Properties

A study demonstrated that this compound exhibited inhibitory effects on the replication of specific RNA viruses. The mechanism was attributed to its interference with viral RNA synthesis pathways, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that treatment with this compound led to a significant reduction in the proliferation of certain cancer cell lines. This effect was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Mechanism of Action

The mechanism of action of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with DNA and RNA, potentially influencing genetic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications on the Purine Core

N-(6-Oxo-3,7-dihydropurin-2-yl)-2-phenoxy-acetamide (CAS 144782-23-0)
  • Structural Features: Incorporates a phenoxy group on the acetamide nitrogen, replacing the hydrogen atom in the parent compound.
  • This derivative is noted as a nucleobase analog in drug development .
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
  • Structural Features : Methyl groups at positions 1 and 3 of the purine ring and an isopropylphenyl substituent on the acetamide.
  • The isopropylphenyl group may improve target selectivity via hydrophobic interactions .
N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide
  • Structural Features: Chromenone core (a benzopyran derivative) substituted with a nitro group and acetamide.
  • Implications: The nitro group enhances electron-deficient character, affecting reactivity in redox environments. The chromenone system differs from purines in hydrogen-bonding capacity and aromaticity .

Substituent Effects on the Acetamide Moiety

N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
  • Structural Features : Trichloroacetamide with a meta-chlorophenyl group.
  • Implications : Strong electron-withdrawing chlorine atoms influence crystal packing and solubility. Meta-substitution on the phenyl ring disrupts symmetry, leading to varied solid-state geometries .
N-(4-isopropylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • Structural Features : Indole ring conjugated to the acetamide carbonyl.
  • Implications: The indole moiety enables π-π stacking interactions with aromatic residues in enzymes like monoamine oxidase (MAO), as seen in related compounds .

Pharmacological Comparisons

Antimicrobial Acetamides
  • Examples : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) .
  • Key Features : Sulfonamide and benzo[d]thiazole groups enhance activity against gram-positive bacteria.
  • Contrast : The purine core of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide may target nucleic acid synthesis pathways instead of microbial membrane proteins.
MAO and Cholinesterase Inhibitors
  • Examples : N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide .
  • Key Features : Piperidine and naphthalene groups contribute to dual inhibition of MAO-B and butyrylcholinesterase (BChE).
  • Contrast : The dihydropurin core may offer selectivity for purinergic receptors or kinases rather than neurotransmitter enzymes.
Cytotoxic Agents
  • Example : N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide .
  • Key Features : Indole-linked acetamide shows moderate cytotoxicity, likely via DNA intercalation or topoisomerase inhibition.
  • Contrast : The purine scaffold in the target compound could interfere with nucleotide biosynthesis in cancer cells.

Solubility and Crystallinity

  • This compound : Partial saturation of the purine ring may improve water solubility compared to fully aromatic purines.
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide : Chlorine substituents reduce solubility but enhance crystalline stability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Core Structure Key Substituents Notable Properties References
This compound Dihydropurin None High purity (98%), nucleic acid analog potential
N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxy-acetamide Dihydropurin Phenoxy group on acetamide Nucleobase derivative for drug design
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Phenyl Trichloro, meta-chloro Altered crystal packing, low solubility
Compound 47 (Antimicrobial) Piperazine-benzo[d]thiazole Sulfonyl, difluorophenyl Gram-positive antibacterial activity
N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide Indole Indole-3-yl, carbonyl Moderate cytotoxicity

Table 2: Impact of Substituents on Bioactivity

Substituent Type Example Compound Biological Effect Mechanism Hypotheses
Electron-withdrawing (NO₂, Cl) N-(6-Nitrochromen-3-yl)acetamide Enhanced redox reactivity Nitro group participation in electron transfer
Bulky hydrophobic (isopropylphenyl) 2-(1,3-Dimethylpurin-7-yl)-N-(4-isopropylphenyl)acetamide Improved membrane permeability Hydrophobic interactions with targets
Sulfonamide-piperazine Compound 47 Antimicrobial action Disruption of microbial enzyme activity

Q & A

Q. What are the recommended synthetic routes for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions. For example, N-(2,5-dichlorophenyl)acetamide derivatives are synthesized via condensation reactions using coupling agents like TBTU ( ). Key steps include:
  • Step 1 : Activation of carboxylic acid groups using reagents such as EDC/NHS ().

  • Step 2 : Amide bond formation under controlled pH (e.g., phosphate buffer, pH 7.4) ().

  • Purification : Chromatography (e.g., silica gel TLC with CH₂Cl₂/MeOH gradients) or recrystallization ().
    Optimization involves adjusting temperature (room temperature to 50°C), solvent polarity (DCM or acetonitrile/water mixtures), and reagent stoichiometry (1.2–2.0 equivalents of coupling agents) ().

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC/NHS, pH 7.47590%
2TBTU, DCM, RT5895%

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are suitable for detecting impurities?

  • Methodological Answer : Purity validation requires a combination of techniques:
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10:90 → 65:35 over 20 min) to resolve impurities (). Detect peaks at 254 nm for acetamide derivatives ().
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to confirm structural integrity (e.g., absence of unreacted starting materials; ).
  • Mass Spectrometry : ESI/APCI-MS confirms molecular weight (e.g., m/z 347 [M+H]⁺ for similar compounds; ).
    For impurity profiling, follow pharmacopeial guidelines (e.g., USP) by spiking with known impurities and validating detection limits ().

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives across different cell lines?

  • Methodological Answer : Contradictory activity data (e.g., cytotoxicity in HCT-116 vs. inactivity in MCF-7) may arise from cell-specific metabolic pathways or assay conditions. Mitigation strategies include:
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability ().
  • Mechanistic Profiling : Pair MTT assays with enzymatic studies (e.g., kinase inhibition assays) to correlate activity with target engagement ().
  • Solubility Optimization : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent-induced artifacts ().
    Replicate experiments across ≥3 independent trials and validate using orthogonal assays (e.g., apoptosis markers via flow cytometry) ().

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) elucidate the structural dynamics of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide in solution?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling (e.g., δ 7.69 ppm for aromatic protons) and correlate ¹H-¹³C signals ().
  • HRMS : Confirm exact mass (e.g., m/z 347.1764 [M+H]⁺) with <2 ppm error ().
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680 cm⁻¹ for acetamide) ().
    Dynamic behavior (e.g., tautomerism) can be studied via variable-temperature NMR or computational modeling (DFT) ().

Q. What methodological considerations are critical when evaluating the pharmacokinetic properties of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide in preclinical models?

  • Methodological Answer :
  • Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions ().
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS ().
  • Protein Binding : Equilibrium dialysis with plasma albumin (≥95% binding indicates low free fraction) ().
  • In Vivo PK : Administer IV/PO doses in rodents and collect plasma at timed intervals. Use non-compartmental analysis for AUC and half-life calculations ().

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